molecular formula C21H26 B1352716 3,6-DI-Tert-butylfluorene CAS No. 58775-07-8

3,6-DI-Tert-butylfluorene

Cat. No. B1352716
CAS RN: 58775-07-8
M. Wt: 278.4 g/mol
InChI Key: IWUHFBNEZZKUEY-UHFFFAOYSA-N
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Description

3,6-DI-Tert-butylfluorene is a chemical compound with the molecular formula C21H26 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 3,6-DI-Tert-butylfluorene has been achieved by nickel(0) catalyzed coupling of aryl halides . The dependence of the Steglich esterification reaction on the nature of the catalyst was studied .


Molecular Structure Analysis

The molecular structure of 3,6-DI-Tert-butylfluorene contains a total of 49 bonds, including 23 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings .


Physical And Chemical Properties Analysis

3,6-DI-Tert-butylfluorene is a white crystalline powder . It has a molecular weight of 278.44 g/mol . The melting point ranges from 77.0 to 83.0°C .

Scientific Research Applications

Thermodynamic Properties and Phase Transitions

  • Thermodynamic Analysis : The thermodynamic properties of 2,7-di-tert-butylfluorene, a compound similar to 3,6-DI-Tert-butylfluorene, have been studied both experimentally and computationally. This includes the molar enthalpy of formation, enthalpies and temperatures of transition, and vapor pressures across different phases (Oliveira et al., 2016).

Chemical Synthesis and Structural Analysis

  • tert-Butylation of Fluorene : Research has been conducted on the tert-butylation of fluorene, leading to various tert-butylfluorenes including 3,6-substituted variants. This study provides insights into the structural properties and formation mechanisms of such compounds (Bruch et al., 1976).

Electrochemistry and Photophysical Properties

  • Electrochemical and Gas-phase Studies : Investigations into the electrochemical properties and gas-phase photoelectron spectroscopy of 3,6-bis(perfluoroalkyl)-1,2-dithiins offer insights into the effects of electron-withdrawing groups on ionization and oxidation potentials, relevant to similar structures like 3,6-DI-Tert-butylfluorene (Lorance et al., 2003).

Materials Science and Luminescence

  • Thermally Activated Delayed Fluorescence Materials : Studies on materials based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles, related to 3,6-DI-Tert-butylfluorene, have been conducted for their potential in thermally activated delayed fluorescence. These materials show promise for applications in optoelectronics (Huang et al., 2014).

Luminescent Materials and Data Security

  • AIE-active Ir(III) Complexes : The synthesis and properties of luminescent materials incorporating 3,6-di-tert-butyl-9-(4-(4,5-dimethyl-2-(pyridin-2-yl)-1H-imidazol-1-yl)butyl)-9H-carbazole demonstrate their potential in data security protection. Such materials offer a strategic approach to designing smart luminescent materials (Song et al., 2016).

Advanced Applications in Organic Electronics

  • Electrophosphorescent Devices : Research has been conducted on novel fluorene/carbazole hybrids with tert-butyl substitutions, similar to 3,6-DI-Tert-butylfluorene, as host materials for blue organic electrophosphorescent devices. These materials have shown promising results in enhancing performance and reducing the self-quenching effect in these devices (Li et al., 2007).

Other Relevant Studies

  • Anodic Oxidative Fluorination : The anodic fluorination of 2,6-di-tert-butylphenols, related to 3,6-DI-Tert-butylfluorene, has been explored. This study provides insights into the electrochemical oxidative fluorination mechanism which could be relevant for similar compounds (Sawaguchi et al., 2001).
  • Copper Complexes with Fluorene Derivatives : Investigations into copper complexes using fluorene derivatives like 3,6-DI-Tert-butylfluorene have been conducted, revealing insights into the oxidative promoted dithioate condensation and their structural properties (Vicente et al., 2006).

properties

IUPAC Name

3,6-ditert-butyl-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26/c1-20(2,3)16-9-7-14-11-15-8-10-17(21(4,5)6)13-19(15)18(14)12-16/h7-10,12-13H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUHFBNEZZKUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(CC3=C2C=C(C=C3)C(C)(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456726
Record name 3,6-DI-TERT-BUTYLFLUORENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-DI-Tert-butylfluorene

CAS RN

58775-07-8
Record name 3,6-DI-TERT-BUTYLFLUORENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Cunha, MS Peixoto, J Santos, PE Abreu… - ACS Applied Optical …, 2022 - ACS Publications
Diphenyldibenzofulvene derivatives consisting of an aromatic tert-butyl-substituted fluorene stator and different rotors consisting of nonsubstituted phenyl groups (3,6-dtb-DPBF) and …
Number of citations: 3 pubs.acs.org
Y Nakayama, Y Sogo, Z Cai… - Journal of Polymer …, 2013 - Wiley Online Library
A series of titanium complexes with ansa‐(fluorenyl)(cyclododecylamido) ligands, Me 2 Si(η 3 ‐R)(N‐c‐C 12 H 23 )TiMe 2 [R = fluorenyl (5), 2,7‐ t Bu 2 fluorenyl (6), 3,6‐ t Bu 2 fluorenyl …
Number of citations: 31 onlinelibrary.wiley.com
M Bader, N Marquet, E Kirillov, T Roisnel… - …, 2012 - ACS Publications
Chiral racemic, sterically crowded fluorene–cyclopentadiene derivatives having a monoaryl-substituted methylene bridge, (R 1 R 2 C)-((R 2′ ,R 3′ ,R 6′ ,R 7′ -Flu)H)(3-R 3 -5-R 4 -…
Number of citations: 33 pubs.acs.org
E Kirillov, N Marquet, A Razavi, V Belia… - …, 2010 - ACS Publications
The synthesis of multisubstituted diphenylmethylene-bridged fluorenyl−cyclopentadienyl proligands Ph 2 C(3,6-tBu 2 FluH)(3-R 1 -5-R 2 C 5 H 3 ) (Flu = fluorenyl; R 1 = tert-butyl, R 2 = …
Number of citations: 28 pubs.acs.org
E Kirillov, N Marquet, M Bader, A Razavi, V Belia… - …, 2011 - ACS Publications
New chiral racemic, sterically crowded fluorenyl-cyclopentadienyl compounds having monoaryl-substituted methylene bridges (R 1 R 2 C)-((3,6-tBu 2 Flu)H)(3-R 3 -5-Me-C 5 H 3 ) (R 1 …
Number of citations: 28 pubs.acs.org

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